![molecular formula C22H22ClN3O2 B2970226 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775303-17-7](/img/structure/B2970226.png)

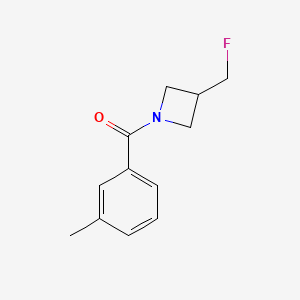

1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

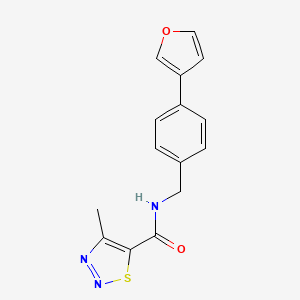

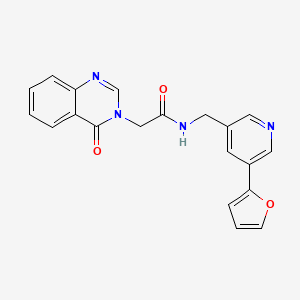

1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, commonly referred to as CPOX, is a synthetic compound belonging to the piperidine family. It is a heterocyclic compound that is widely used in scientific research due to its unique properties and potential applications. CPOX has attracted considerable attention in recent years due to its ability to act as a bioactive molecule and its potential applications in the fields of pharmacology, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Antibacterial Activity

1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine and its derivatives have shown promise in the field of antibacterial research. For instance, compounds with the oxadiazole nucleus, similar to the one , were found to be moderate inhibitors with relatively more activity against Gram-negative bacterial strains. A specific compound, bearing a 2-methylphenyl group, was identified as the most active growth inhibitor of various bacterial strains including Salmonella typhi, Escherichia coli, and Staphylococcus aureus (Iqbal et al., 2017).

Anticancer Potential

Research in the realm of cancer treatment has also explored compounds with structures similar to 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some derivatives exhibited low IC50 values, indicating strong anticancer potential relative to known anticancer drugs (Rehman et al., 2018).

Neuropathic Pain Management

Another area of interest is neuropathic pain management. Phenyl-1,2,4-oxadiazole derivatives, akin to the chemical structure , have been synthesized and evaluated for anti-allodynic activity. A specific compound demonstrated significant efficacy in suppressing formalin-induced flinching and attenuating mechanical allodynia in neuropathic rats, suggesting potential as a treatment for neuropathic pain (Cao et al., 2019).

Alzheimer’s Disease Research

The search for new drug candidates for Alzheimer’s disease has led to the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment (Rehman et al., 2018).

Mecanismo De Acción

Target of Action

The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antitumor, and antiviral effects . .

Mode of Action

The mode of action of oxadiazole derivatives can vary greatly depending on the specific compound and its targets. Some oxadiazole derivatives work by inhibiting key enzymes in biochemical pathways .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Some oxadiazole derivatives have been found to inhibit the cyclooxygenase pathways, which are involved in inflammation and pain .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some oxadiazole derivatives have been found to have anti-inflammatory and analgesic activities .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c23-19-9-5-4-8-18(19)15-21(27)26-12-10-16(11-13-26)14-20-24-22(25-28-20)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNDMZMDDRPEEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)